molecular formula C14H12ClN5O2S B2885221 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1257548-38-1

2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2885221
CAS No.: 1257548-38-1
M. Wt: 349.79
InChI Key: ZKDKXSDJOPLMCI-UHFFFAOYSA-N
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Description

This compound is a thiazole-acetamide derivative featuring a 5-chloropyridin-2-yl substituent on the thiazole ring and a 5-methylisoxazol-3-yl group as the terminal amide moiety. The thiazole and isoxazole heterocycles are pharmacologically significant, often associated with kinase inhibition and antimicrobial activity .

Properties

IUPAC Name

2-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN5O2S/c1-8-4-12(20-22-8)18-13(21)5-10-7-23-14(17-10)19-11-3-2-9(15)6-16-11/h2-4,6-7H,5H2,1H3,(H,16,17,19)(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKDKXSDJOPLMCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CC2=CSC(=N2)NC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(5-methylisoxazol-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure

The compound features a unique combination of functional groups, including:

  • Chloropyridine
  • Thiazole
  • Isosoxazole
  • Acetamide

This structural diversity suggests various interactions with biological targets, making it a candidate for further research in pharmacology.

The biological activity of 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(5-methylisoxazol-3-yl)acetamide is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the thiazole and isoxazole rings enhances its binding affinity to molecular targets involved in various biochemical pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer and inflammation.
  • Receptor Modulation : It may modulate receptor activity, influencing signaling pathways that regulate cell proliferation and survival.

Biological Activity

Research has indicated that compounds with similar structures exhibit a range of biological activities:

Anticancer Activity

Studies have demonstrated that thiazole derivatives can possess significant anticancer properties. For instance, compounds with thiazole moieties have been reported to induce apoptosis in cancer cells through various mechanisms, including:

  • Inhibition of anti-apoptotic proteins like Bcl-2.
  • Activation of caspases leading to programmed cell death.

A comparative analysis of thiazole derivatives shows that those with electron-withdrawing groups (like chlorine) often exhibit enhanced cytotoxicity against cancer cell lines compared to their unsubstituted counterparts .

Antimicrobial Properties

Compounds similar to 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(5-methylisoxazol-3-yl)acetamide have shown promising antimicrobial activity against various pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound and its analogs. Here are some notable findings:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduction of apoptosis in cancer cell lines
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionPotential inhibition of metabolic enzymes

Case Studies

  • Case Study on Anticancer Activity : A study investigated a series of thiazole-based compounds, including variations of the target compound. Results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin, suggesting strong anticancer potential .
  • Case Study on Enzyme Inhibition : Another study focused on the enzyme inhibitory properties of similar compounds, revealing that modifications at the thiazole ring significantly enhanced inhibitory activity against acetylcholinesterase (AChE), indicating potential for neuroprotective applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Key Substituents Molecular Weight (g/mol) Reported Applications/Findings Reference
Target Compound : 2-(2-((5-Chloropyridin-2-yl)Amino)Thiazol-4-yl)-N-(5-Methylisoxazol-3-yl)Acetamide 5-Cl-pyridine, 5-methylisoxazole ~350.8* Hypothesized kinase inhibition (inferred from structural analogs) N/A
2-(2-((6-Methylpyridin-2-yl)Amino)Thiazol-4-yl)-N-(5-Methylthiazol-2-yl)Acetamide (ID: 1226443-41-9) 6-Me-pyridine, 5-methylthiazole ~348.4 Catalogued as a kinase inhibitor intermediate; no detailed activity data
2-((5H-[1,2,4]Triazino[5,6-b]Indol-3-yl)Thio)-N-(5-Chloropyridin-2-yl)Acetamide (ID: 296771-07-08) Triazino-indole, 5-Cl-pyridine ~399.9 Anticancer candidate (preliminary cytotoxicity screening)
HQ007: 2-(2-((6-Aminopyridin-2-yl)Amino)Thiazol-4-yl)-N-(5-Methylthiazol-2-yl)Acetamide 6-NH2-pyridine, 5-methylthiazole ~335.4 Molecular glue promoting CDK12-DDB1 interaction; induces cyclin K degradation in cancer cells
(S)-N-(4-Methylthiazol-2-yl)-2-((1-Phenylethyl)Amino)Acetamide Phenylethyl group, 4-methylthiazole ~291.4 No explicit activity data; catalogued as a rare chemical

*Calculated using ChemDraw.

Key Observations:

Substituent Impact on Activity: The 5-chloropyridin-2-yl group in the target compound may enhance lipophilicity and target binding compared to the 6-methylpyridin-2-yl analog . Chlorine atoms are known to improve metabolic stability and receptor affinity in kinase inhibitors. HQ007’s 5-methylthiazole moiety was critical for mediating protein-protein interactions in CDK12 degradation .

Synthetic Accessibility: The target compound’s synthesis likely involves coupling a thiazole-4-acetic acid derivative with 5-methylisoxazol-3-amine, analogous to HQ007’s route using trifluoroacetic acid (TFA)-mediated deprotection . Triazino-indole analogs (e.g., ID: 296771-07-08) require more complex heterocyclic coupling, limiting scalability .

Biological Relevance: HQ007’s success as a molecular glue underscores the importance of aminopyridine-thiazole motifs in disrupting kinase signaling. The target compound’s 5-chloro substituent may confer similar or enhanced activity, though experimental validation is needed . Thiazole-to-isoxazole substitution (as in the target compound) could reduce off-target effects observed in thiazole-heavy analogs .

Preparation Methods

Thiazole Ring Formation

The thiazole core is synthesized via the Hantzsch thiazole synthesis , which involves cyclocondensation of α-haloketones with thioureas. For this compound:

  • α-Bromoacetyl intermediate : Prepared by bromination of ethyl acetoacetate using phosphorus tribromide.
  • Cyclization with thiourea : Reacting the α-bromoacetyl compound with thiourea in ethanol under reflux yields 2-aminothiazole-4-acetic acid.

Reaction Conditions :

  • Solvent: Ethanol (reflux, 6–8 hours)
  • Yield: 68–72%

Functionalization with 5-Chloropyridin-2-amine

The 2-aminothiazole intermediate undergoes nucleophilic substitution with 5-chloropyridin-2-amine:

  • Activation of the thiazole amine : Treatment with trimethylsilyl chloride (TMSCl) enhances nucleophilicity.
  • Coupling reaction : Reacted with 5-chloropyridin-2-amine in tetrahydrofuran (THF) using triethylamine as a base.

Key Data :

  • Temperature: 0°C to room temperature
  • Yield: 75–78%

Acetamide Bond Formation

The acetic acid moiety is activated for coupling with 5-methylisoxazol-3-amine:

  • Carboxylic acid activation : Uses ethyl chloroformate or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt).
  • Amine coupling : Reacted with 5-methylisoxazol-3-amine in dichloromethane (DCM).

Optimized Parameters :

  • Coupling agent: EDC/HOBt
  • Solvent: DCM
  • Yield: 82–85%

Optimization of Critical Reaction Parameters

Solvent Effects on Cyclization

Solvent Dielectric Constant Reaction Time (h) Yield (%)
Ethanol 24.3 8 72
Acetonitrile 37.5 6 68
DMF 36.7 7 65

Polar aprotic solvents like DMF reduce yields due to side reactions, while ethanol balances reactivity and selectivity.

Catalytic Acceleration

Adding 4-dimethylaminopyridine (DMAP) during acetamide coupling increases yields by 8–10% by stabilizing the reactive intermediate.

Analytical Characterization and Quality Control

High-Performance Liquid Chromatography (HPLC)

  • Column : Kinetex Biphenyl (250 mm × 4.6 mm, 5 µm)
  • Mobile phase : Acetonitrile/water (gradient elution)
  • Detection : UV at 235 nm
  • Purity : >98%

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (s, 1H, pyridine-H), 7.89 (d, J = 8.4 Hz, 1H, thiazole-H), 6.72 (s, 1H, isoxazole-H).
  • ¹³C NMR : δ 169.5 (C=O), 158.2 (thiazole-C), 152.1 (isoxazole-C).

Applications and Pharmacological Relevance

While biological data for this specific compound remains proprietary, structurally analogous N-(5-chloropyridin-2-yl) derivatives exhibit kinase inhibitory activity , particularly against JNK3 and p38α MAPK (IC₅₀: 10–100 nM). The acetamide’s isoxazole moiety enhances metabolic stability, making it suitable for oral administration in preclinical models.

Q & A

Basic: What are the key structural features of this compound, and how are they characterized?

The compound features a thiazole core substituted with a 5-chloropyridin-2-ylamino group, an acetamide linker, and a 5-methylisoxazol-3-yl moiety. Key characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) : Assigns proton environments (e.g., aromatic protons in thiazole/isoxazole rings and methyl groups) .
  • Mass Spectrometry (MS) : Confirms molecular weight (269.71 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D structure using programs like SHELXL for refinement .

Basic: What synthetic routes are commonly employed for this compound?

Synthesis typically involves:

  • Step 1 : Condensation of 5-chloropyridin-2-amine with a thiazole precursor (e.g., via nucleophilic substitution) to form the thiazole core .
  • Step 2 : Acetylation using chloroacetamide derivatives under reflux with K₂CO₃ in acetone to introduce the acetamide group .
  • Purification : Column chromatography isolates the product, followed by recrystallization (e.g., ethanol) .

Advanced: How can reaction conditions be optimized for higher yields in synthesis?

  • Temperature Control : Reflux (~6–8 hours) ensures complete reaction while minimizing side products .
  • Catalyst Selection : Use of DMAP (4-dimethylaminopyridine) enhances nucleophilic substitution efficiency .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Real-Time Monitoring : TLC or HPLC tracks reaction progress to adjust termination points .

Advanced: What challenges arise in crystallographic refinement, and how are they addressed using SHELX programs?

  • Twinned Data : SHELXL’s twin refinement tools (e.g., BASF parameter) resolve overlapping reflections .
  • Disorder Modeling : PART instructions in SHELXL partition disordered atoms (e.g., methyl/isoxazole groups) .
  • High-Resolution Data : SHELXPRO interfaces with macromolecular datasets for anisotropic displacement parameter refinement .

Advanced: How do data discrepancies between NMR and MS impact structural validation?

  • Example : A mismatch in molecular ion peaks (MS) vs. proton integration (NMR) may indicate impurities or tautomeric forms.
  • Resolution : Cross-validate with high-resolution MS (HRMS) and 2D NMR (e.g., HSQC, HMBC) to confirm connectivity .
  • Case Study : In similar acetamide derivatives, isotopic patterns in MS clarified ambiguous NMR signals from thiazole protons .

Basic: What purification techniques are effective for isolating this compound?

  • Column Chromatography : Silica gel with gradient elution (e.g., ethyl acetate/hexane) separates polar byproducts .
  • Recrystallization : Ethanol or methanol yields high-purity crystals by exploiting solubility differences .
  • HPLC : Reverse-phase C18 columns resolve closely related isomers .

Advanced: How to design a structure-activity relationship (SAR) study for derivatives?

  • Functional Group Variation : Modify the 5-methylisoxazole or chloropyridine group to assess bioactivity changes (e.g., antimicrobial assays) .
  • Quantitative SAR (QSAR) : Use computational tools (e.g., molecular docking) to correlate logP or steric parameters with activity .
  • Crystallographic Data : Compare SHELX-refined structures of derivatives to identify binding motifs (e.g., hydrogen bonding via acetamide) .

Advanced: How are reaction mechanisms elucidated for thiazole-acetamide derivatives?

  • Kinetic Studies : Monitor reaction rates under varying pH/temperature to infer nucleophilic vs. electrophilic pathways .
  • Isotopic Labeling : ¹³C-labeled reagents trace carbon migration in cyclization steps .
  • Computational Modeling : DFT calculations (e.g., Gaussian) simulate transition states for key steps like thiazole ring formation .

Basic: What spectroscopic techniques confirm the presence of the 5-methylisoxazole group?

  • ¹H NMR : A singlet at δ 2.4 ppm (3H) for the methyl group and a doublet for isoxazole protons .
  • IR Spectroscopy : Stretching vibrations at ~1600 cm⁻¹ (C=N) and ~3100 cm⁻¹ (C-H aromatic) .

Advanced: How to address low solubility in biological assays?

  • Co-solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain compound stability .
  • Prodrug Design : Introduce phosphate esters at the acetamide group to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for controlled release .

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